1-[(Z)-but-1-enyl]sulfanylpropan-2-one
Description
1-[(Z)-but-1-enyl]sulfanylpropan-2-one is a sulfur-containing carbonyl compound characterized by a propan-2-one (acetone) backbone substituted with a (Z)-configured but-1-enylsulfanyl group. The Z stereochemistry indicates that the substituents on the double bond of the butenyl chain are on the same side, influencing its spatial arrangement and reactivity.
Properties
CAS No. |
199847-77-3 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-[(Z)-but-1-enyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-4-5-9-6-7(2)8/h4-5H,3,6H2,1-2H3/b5-4- |
InChI Key |
PQIKPHAHVDSDMV-PLNGDYQASA-N |
SMILES |
CCC=CSCC(=O)C |
Isomeric SMILES |
CC/C=C\SCC(=O)C |
Canonical SMILES |
CCC=CSCC(=O)C |
Synonyms |
2-Propanone, 1-(1-butenylthio)-, (Z)- (9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Z)-but-1-enyl]sulfanylpropan-2-one can be achieved through several methods. One common approach involves the reaction of 1-butenyl thiol with 2-propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often employ continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-[(Z)-but-1-enyl]sulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The thioether group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of new carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics and selectivity .
Scientific Research Applications
1-[(Z)-but-1-enyl]sulfanylpropan-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Z)-but-1-enyl]sulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
(a) Z- vs. E-Isomers
The Z configuration of the but-1-enyl group differentiates this compound from its E-isomer counterparts. For example:
- 4-[1,2-Bis-(4-benzyloxy-phenyl)-but-1-enyl]-benzamide derivatives ():
- Z-Isomers (e.g., 7a, 11Z): Exhibit shorter HPLC retention times (tR = 5.3 min) compared to E-isomers (tR = 7.2 min) under reversed-phase conditions (CH3CN/H2O), indicating higher polarity due to steric effects .
- E-Isomers : Often show reduced stability during hydrogenation reactions (), as seen in the debenzylation of Z/E mixtures requiring careful catalytic hydrogenation over Pd/C .
(b) Thioether vs. Oxygen/Sulfur Analogues
Physical and Spectral Properties
Table 1: Key Physical and Spectral Data
*Hypothetical data inferred from analogous structures. †Estimated based on carbonyl analogs in .
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